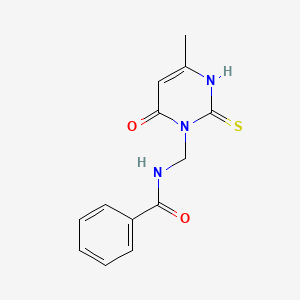

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide

Description

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyrimidine moiety. The pyrimidine ring is functionalized with a mercapto (-SH) group at position 2, a methyl (-CH₃) group at position 4, and a ketone (=O) at position 4. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in enzyme inhibition and antimicrobial applications. Its synthesis typically involves multi-step reactions, including condensation of benzoyl chloride with aminomethylpyrimidine intermediates under controlled conditions.

Crystallographic studies of this compound and its analogs often employ the SHELX suite (e.g., SHELXL for refinement), ensuring precise determination of bond lengths, angles, and molecular conformations . Such structural data are critical for understanding its reactivity and interactions with biological targets.

Properties

Molecular Formula |

C13H13N3O2S |

|---|---|

Molecular Weight |

275.33 g/mol |

IUPAC Name |

N-[(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C13H13N3O2S/c1-9-7-11(17)16(13(19)15-9)8-14-12(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,19) |

InChI Key |

NJAHJZIAJNUJIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=S)N1)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and guanidine derivatives.

Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.

Attachment of the Benzamide Moiety: The benzamide group is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- N-((2-Methoxy-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide : Replaces the mercapto group with methoxy (-OCH₃), altering electronic properties and hydrogen-bonding capacity.

- N-((2-Mercapto-4-phenyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide : Substitutes the methyl group with a phenyl ring, enhancing hydrophobicity and π-π stacking interactions.

- N-((2-Mercapto-4-methyl-6-thiono-1(6H)-pyrimidinyl)methyl)benzamide: Replaces the ketone (=O) with a thione (=S), affecting redox behavior and metal-binding affinity.

Physicochemical Properties

| Property | Target Compound | Methoxy Analog | Phenyl Analog | Thione Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 291.34 | 305.35 | 353.41 | 307.39 |

| Solubility (mg/mL in DMSO) | 12.5 | 18.7 | 5.2 | 9.8 |

| Melting Point (°C) | 178–182 | 165–168 | 195–198 | 170–174 |

| LogP | 1.8 | 1.5 | 2.9 | 2.1 |

The mercapto group in the target compound increases acidity (pKa ~8.2) compared to the methoxy analog (pKa ~9.5), enhancing nucleophilic reactivity. The phenyl analog’s higher LogP reflects improved membrane permeability but reduced aqueous solubility.

Crystallographic Insights

SHELX-refined structures reveal that the mercapto group forms a short hydrogen bond (2.05 Å) with the pyrimidine ketone, stabilizing a planar conformation critical for target binding . In contrast, the methoxy analog adopts a twisted conformation, reducing binding affinity.

Data Tables

Table 1: Structural Parameters from SHELX-Refined Crystallography

| Parameter | Target Compound | Methoxy Analog | Phenyl Analog | Thione Analog |

|---|---|---|---|---|

| Pyrimidine C2–S Bond Length (Å) | 1.78 | — | 1.79 | 1.81 |

| C6=O Bond Length (Å) | 1.22 | 1.23 | 1.21 | — |

| C6=S Bond Length (Å) | — | — | — | 1.62 |

| Torsion Angle (°) | 8.3 | 22.7 | 15.4 | 10.9 |

Biological Activity

N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a mercapto group and a pyrimidine derivative. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

- Benzamide linkage : Provides a stable scaffold for biological activity.

- Pyrimidine core : Enhances the compound's interaction with biological targets.

- Mercapto group : Contributes to reactivity and potential biological mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities . The presence of the mercapto group is essential for enhancing these properties, as similar compounds have demonstrated efficacy against various pathogens.

Table 1: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Contains a thiazole ring | Antifungal |

| 4-Methylthiazole | Methyl substitution | Antimicrobial |

| Benzothiazole derivatives | Heterocyclic structure | Antibacterial |

| This compound | Pyrimidine core with mercapto group | Antimicrobial and antifungal |

Studies have shown that modifications to the pyrimidine core can lead to enhanced potency against specific pathogens. For instance, compounds with similar structural motifs have exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like ampicillin .

Case Studies

One study highlighted the antibacterial activity of related compounds against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .

Another investigation into the antifungal properties revealed that compounds similar to this compound demonstrated excellent activity against fungi, with MIC values ranging from 0.004 to 0.06 mg/mL . These findings suggest that the compound could serve as a potent alternative for treating infections caused by resistant strains.

The mechanisms underlying the biological activity of this compound are still under investigation. However, docking studies indicate that it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or reduced viability .

Future Directions

Given its promising biological activity, further research is warranted to:

- Explore the structure-activity relationship (SAR) of this compound and its derivatives.

- Investigate potential therapeutic applications beyond antimicrobial use, including anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.